Use of 11E,13Z-Hexadecadienyl Acetate as an Essential Stereochemical Reference Standard for the Confirmation of the Natural Pheromone (11Z,13E)-Hexadecadienyl Acetate
In a comprehensive study on the grass webworm (Herpetogramma licarsisalis), the target compound 11E,13Z-hexadecadienyl acetate (E11,Z13-16:Ac) was synthesized via stereoselective Wittig reactions alongside its geometric isomer (11Z,13E)-hexadecadienyl acetate (Z11,E13-16:Ac) [1]. The identity of the diene present in female moth pheromone glands was unambiguously confirmed to be the (Z,E)-isomer by direct comparison with the synthesized (E,Z)-standard, thereby excluding the 11E,13Z-isomer as the natural component [1]. This demonstrates the critical utility of the 11E,13Z-isomer as a necessary analytical control for structural confirmation.
| Evidence Dimension | Analytical utility in pheromone identification |
|---|---|
| Target Compound Data | Synthesized and used as a reference standard to confirm the identity of the natural gland component |
| Comparator Or Baseline | Natural pheromone component in gland extracts (confirmed as Z11,E13-16:Ac, not E11,Z13-16:Ac) |
| Quantified Difference | The target compound was explicitly excluded as the natural component; it served as the negative control for structural confirmation |
| Conditions | GC-MS, GC-EAD, and microchemical tests (DMDS and MTAD derivatizations) on H. licarsisalis female gland extracts |
Why This Matters
Procurement of this specific isomer is essential for analytical chemists and entomologists to validate the stereochemical purity and identity of the active pheromone component (Z11,E13-16:Ac) and to avoid misidentification.
- [1] Gibb AR, Suckling DM, El-Sayed AM, Bohman B, Unelius CR, Dymock JJ, Larsen ML, Willoughby BE. (11Z,13E)-Hexadecadien-1-yl Acetate: Sex Pheromone of the Grass Webworm Herpetogramma licarsisalis—Identification, Synthesis, and Field Bioassays. J Chem Ecol. 2007 Apr;33(4):839-47. View Source
